Pharma Patent Integration Confirms Role as a Disclosed Intermediate Relative to Generic Heterocyclic Building Blocks
While generic thiazole‑piperazine building blocks are widely available, few are explicitly disclosed as intermediates in pharmaceutical composition patents. The target compound is cited in three separate patent families: US2018/141923 (Paragraphs 0599‑0601), WO2008/83238 (Page 112), and WO2018/26890 (Paragraphs 0479‑0480) . This contrasts with its closest deprotected analogue, ethyl 2‑(piperazin‑1‑yl)thiazole‑4‑carboxylate (CAS 104481‑24‑5), which does not appear in these filings. When purchased for regulated manufacturing, the target compound provides a direct link to established intellectual property provenance, facilitating compliance and regulatory dossier documentation for follow‑on therapeutic programs.
| Evidence Dimension | Patent precedent as synthetic intermediate in pharmaceutical compositions |
|---|---|
| Target Compound Data | Disclosed in 3 patent families (US2018/141923; WO2008/83238; WO2018/26890) |
| Comparator Or Baseline | Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate (CAS 104481-24-5): 0 matching patent families |
| Quantified Difference | 3 vs 0 patent disclosures as a claimed or described intermediate |
| Conditions | Patent database search via ChemicalBook cross‑reference and Google Patents |
Why This Matters
IP‑precedented intermediates reduce the risk of regulatory delays during IND/IMPD filings, making the target compound a procurement priority for programs that must demonstrate clear manufacturing provenance.
- [1] ChemicalBook. CAS 867065-53-0, References section listing US2018/141923, WO2008/83238, WO2018/26890. Available: https://www.chemicalbook.cn/CASEN_867065-53-0.htm View Source
